![molecular formula C20H19ClF3N3O4 B12390914 2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide CAS No. 2278265-85-1](/img/structure/B12390914.png)

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

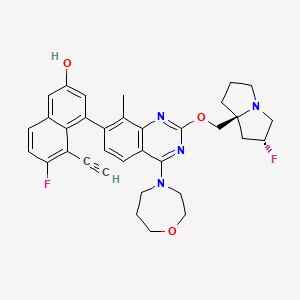

DNL343 is an investigational compound known for its ability to penetrate the central nervous system and activate the eukaryotic initiation factor 2B. This compound is designed to inhibit the integrated stress response, a pathway that is activated in response to cellular stress and is implicated in various neurodegenerative diseases .

Preparation Methods

The synthetic routes and reaction conditions for DNL343 have not been extensively detailed in publicly available literature. it is known that DNL343 is a small molecule designed to activate the eukaryotic initiation factor 2B and suppress aberrant integrated stress response activation . Industrial production methods would likely involve standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired molecular structure.

Chemical Reactions Analysis

DNL343 undergoes various chemical reactions, primarily focusing on its interaction with the integrated stress response pathway. The compound is designed to inhibit the phosphorylation of the eukaryotic initiation factor 2B, thereby preventing the activation of the integrated stress response . Common reagents and conditions used in these reactions include specific inhibitors and activators that target the eukaryotic initiation factor 2B. The major products formed from these reactions are typically related to the suppression of neurodegenerative biomarkers and the restoration of normal cellular functions .

Scientific Research Applications

DNL343 has shown significant promise in scientific research, particularly in the fields of neurodegeneration and integrated stress response inhibition. It has been extensively studied in animal models, demonstrating its ability to cross the blood-brain barrier and exhibit good bioavailability . In models of optic nerve crush injury and eukaryotic initiation factor 2B loss-of-function, DNL343 treatment reduced integrated stress response-induced transcriptional changes and neuronal loss, showcasing its neuroprotective effects .

Mechanism of Action

DNL343 exerts its effects by activating the eukaryotic initiation factor 2B, which plays a crucial role in regulating the translation of messenger RNA into proteins . Under conditions of cellular stress, the phosphorylation of the eukaryotic initiation factor 2B leads to the inhibition of protein synthesis. DNL343 inhibits this phosphorylation, thereby restoring normal protein synthesis and preventing the detrimental effects of prolonged integrated stress response activation . This mechanism is particularly relevant in neurodegenerative diseases, where the integrated stress response contributes to neuronal dysfunction and degeneration .

Comparison with Similar Compounds

DNL343 is unique in its ability to penetrate the central nervous system and specifically target the eukaryotic initiation factor 2B. Similar compounds include ABBV-CLS-7262, another eukaryotic initiation factor 2B activator being studied for its potential in treating amyotrophic lateral sclerosis .

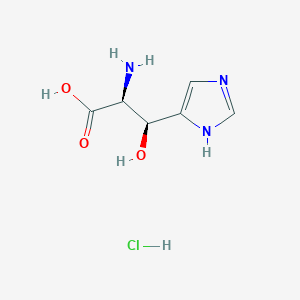

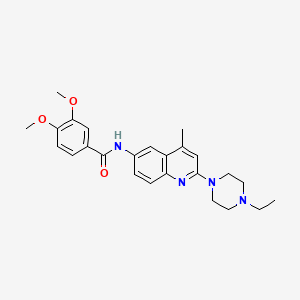

Properties

CAS No. |

2278265-85-1 |

|---|---|

Molecular Formula |

C20H19ClF3N3O4 |

Molecular Weight |

457.8 g/mol |

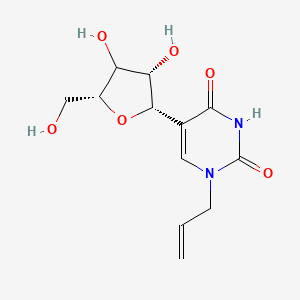

IUPAC Name |

2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide |

InChI |

InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28) |

InChI Key |

IKPNRMYDOSNVAU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NE)-N-[1-[(6-chloropyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazolidin-2-ylidene]nitramide](/img/structure/B12390884.png)